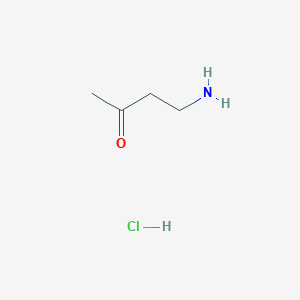

4-Aminobutan-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYWPNCOLVABFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-20-7 | |

| Record name | 4-aminobutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminobutan-2-one Hydrochloride

This guide provides a comprehensive overview of 4-aminobutan-2-one hydrochloride, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a gamma-aminoketone that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a primary amino group and a ketone, allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules, particularly heterocyclic compounds.[1] The hydrochloride salt form enhances its stability and solubility, simplifying its handling and storage in a laboratory setting.[1]

This guide will explore the fundamental characteristics of this compound, providing a robust framework for its effective utilization in research and development. It is important to note that this compound is intended for research use only and not for diagnostic or therapeutic applications.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2] |

| CAS Number | 92901-20-7, 21419-24-9 | [3] |

| Physical Form | Solid | |

| IUPAC Name | 4-aminobutan-2-one;hydrochloride | [2] |

| InChI Key | CRYWPNCOLVABFJ-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)CCN.Cl | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton of the molecule. A publicly available spectrum shows the expected signals for the four distinct carbon atoms.[4]

-

¹H NMR: While a publicly available, detailed ¹H NMR spectrum is not readily accessible, the expected proton signals would correspond to the methyl group adjacent to the carbonyl, the two methylene groups, and the protons of the primary amine. The hydrochloride salt form would influence the chemical shift of the protons adjacent to the amino group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.[5]

-

N-H Stretch: A broad band in the range of 3200-3600 cm⁻¹ is expected for the N-H stretching vibrations of the primary ammonium group.[6]

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ is characteristic of the carbonyl group (ketone).[5]

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ region.[7]

Synthesis of this compound: A Mechanistic Perspective

Several synthetic strategies can be envisioned for the preparation of 4-aminobutan-2-one, which is subsequently converted to its hydrochloride salt. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding over-alkylation.[8] This method could be adapted for the synthesis of 4-aminobutan-2-one.

Caption: Generalized workflow for the Gabriel synthesis of this compound.

Experimental Protocol (Generalized):

-

Alkylation: Potassium phthalimide is reacted with a suitable 4-halobutan-2-one (e.g., 4-bromobutan-2-one) in a polar aprotic solvent like DMF. The phthalimide anion acts as an ammonia surrogate, undergoing an Sₙ2 reaction with the alkyl halide to form N-(3-oxobutyl)phthalimide.

-

Hydrolysis (Ing-Manske Procedure): The resulting N-alkylphthalimide is then treated with hydrazine hydrate in a protic solvent such as ethanol. This cleaves the phthalimide group, yielding the desired primary amine, 4-aminobutan-2-one, and a phthalhydrazide precipitate.

-

Salt Formation: The free amine is isolated and dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in an appropriate solvent is then added to precipitate this compound, which can be collected by filtration.

Hofmann Rearrangement Approach

The Hofmann rearrangement provides a route to primary amines from primary amides with one fewer carbon atom.[9] This could be applied to a suitable amide precursor.

Caption: Conceptual pathway for the synthesis of this compound via Hofmann rearrangement.

Experimental Protocol (Conceptual):

-

Amide Preparation: The starting material, 4-oxopentanamide, would first need to be synthesized from a corresponding ester or acyl chloride.

-

Rearrangement: The amide is treated with bromine and a strong base, such as sodium hydroxide. This initiates the rearrangement through an N-bromoamide and an isocyanate intermediate.

-

Hydrolysis and Salt Formation: The isocyanate is then hydrolyzed in situ to the primary amine, which is subsequently converted to its hydrochloride salt as described previously.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of a variety of organic molecules, particularly heterocycles.

Formation of β-Unsaturated Sulfides and Sulfones

This compound can act as an electrophile in reactions with nucleophiles. For instance, it reacts with sodium sulfide to form β-unsaturated sulfides, which can be further oxidized to sulfones.

Synthesis of Heterocyclic Scaffolds

The aminoketone moiety is a key synthon for the construction of various heterocyclic rings that are prevalent in many biologically active compounds.

Imidazole Synthesis:

Aminoketones are common precursors for the synthesis of substituted imidazoles. The reaction of an α-aminoketone with various reagents can lead to the formation of the imidazole ring. While 4-aminobutan-2-one is a γ-aminoketone, its derivatives or related structures can participate in cyclization reactions.

Pyrimidine Synthesis:

The synthesis of pyrimidine derivatives can be achieved through the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative. While not a direct application, the aminoketone functionality can be a starting point for creating precursors for pyrimidine synthesis.

Analytical Methodologies

Robust analytical methods are essential for verifying the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of aminoketones. Due to the lack of a strong chromophore in 4-aminobutan-2-one, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.

Generalized HPLC Protocol:

-

Derivatization: The primary amino group can be derivatized with reagents such as o-phthalaldehyde (OPA) in the presence of a thiol to yield a highly fluorescent isoindole derivative.

-

Chromatographic Separation: The derivatized analyte is then separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Detection: Detection is typically achieved using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of 4-aminobutan-2-one, but derivatization is necessary to increase its volatility and thermal stability.

Generalized GC-MS Protocol:

-

Derivatization: The compound can be derivatized by silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the primary amine and potentially the enol form of the ketone into their trimethylsilyl derivatives.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation from any impurities.

-

MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its positive identification.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: It is reported to cause serious eye damage (H318).[3][10]

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. While detailed synthetic protocols for this specific compound are not widely published, established methodologies for the synthesis of aminoketones provide a solid foundation for its preparation. Further research into the applications of this compound in the synthesis of novel bioactive molecules is warranted and holds promise for the development of new therapeutic agents.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 92901-20-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to 4-Aminobutan-2-one Hydrochloride: Properties, Synthesis, and Applications

Introduction

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a γ-aminoketone, it possesses two reactive centers: a primary amine and a ketone. This dual functionality makes it a versatile and valuable building block for the construction of more complex molecules, particularly nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility, rendering it more amenable to storage and handling in a laboratory setting compared to its free base form.[1] This guide provides a comprehensive overview of its chemical identity, properties, plausible synthetic routes, and key applications, with a focus on its utility in the synthesis of substituted pyrroles.

Core Identifiers and Physicochemical Properties

Accurate identification of a chemical reagent is paramount for reproducible scientific research. This compound is identified by several key descriptors. It is crucial to note that while CAS Number 92901-20-7 is the most frequently cited identifier, some suppliers also list CAS Number 21419-24-9 for this compound.[2][3][4] Researchers should be aware of this discrepancy when sourcing the material.

The fundamental properties of this compound are summarized in the table below, derived from various chemical databases and supplier information.[1][4]

| Property | Value | Source(s) |

| Primary CAS Number | 92901-20-7 | PubChem[4] |

| Alternate CAS Number | 21419-24-9 | Sigma-Aldrich[3] |

| Molecular Formula | C₄H₁₀ClNO | PubChem[4] |

| Molecular Weight | 123.58 g/mol | PubChem[4] |

| IUPAC Name | 4-aminobutan-2-one;hydrochloride | PubChem[4] |

| Synonyms | 4-amino-2-butanone hydrochloride | Sigma-Aldrich |

| Canonical SMILES | CC(=O)CCN.Cl | PubChem[4] |

| InChIKey | CRYWPNCOLVABFJ-UHFFFAOYSA-N | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Synthetic Approaches

Generalized Synthesis Workflow: The Gabriel Synthesis Approach

The Gabriel synthesis is a robust and well-established method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that plagues direct amination with ammonia.[2][5] This method is highly applicable for the synthesis of 4-aminobutan-2-one.

The process would involve two main stages:

-

Alkylation of Potassium Phthalimide: A suitable starting material, such as 4-chloro-2-butanone or 4-bromo-2-butanone, is reacted with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate (a protected form of the amine), executing a nucleophilic substitution (SN2) reaction on the alkyl halide to form N-(3-oxobutyl)phthalimide.

-

Deprotection (Hydrazinolysis): The resulting N-substituted phthalimide is then cleaved, typically by reacting it with hydrazine (the Ing-Manske procedure).[6] This step liberates the desired primary amine, 4-aminobutan-2-one, and forms a stable phthalhydrazide precipitate, which can be removed by filtration.

-

Salt Formation: The isolated free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of anhydrous hydrogen chloride to precipitate the stable hydrochloride salt.

Caption: Generalized workflow for the synthesis of this compound via the Gabriel synthesis.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its bifunctional nature. The primary amine is a potent nucleophile, while the ketone's carbonyl carbon is an electrophilic site. This allows for a variety of transformations, making it a key precursor for heterocyclic compounds.

A primary application is in the synthesis of substituted pyrroles, which are core structures in many pharmaceuticals. The reaction of a γ-aminoketone with a 1,3-dicarbonyl compound is a variation of the well-known Paal-Knorr synthesis, which classically uses 1,4-dicarbonyl compounds.

Key Application: Synthesis of Substituted Pyrroles

This reaction provides a convergent and efficient route to highly substituted pyrroles. The aminoketone serves as a synthetic equivalent of a 1,4-dicarbonyl compound's amino-functionalized portion.

Reaction: this compound + 1,3-Dicarbonyl Compound → Substituted Pyrrole

Causality and Mechanism: The reaction is typically acid-catalyzed. The mechanism proceeds through a series of well-understood steps involving imine/enamine formation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring.

Caption: Mechanistic workflow for the synthesis of substituted pyrroles from 4-aminobutan-2-one.

Experimental Protocol: Synthesis of a Substituted Pyrrole

The following protocol is a representative, self-validating procedure for the synthesis of a substituted pyrrole using this compound and a generic 1,3-dicarbonyl compound (e.g., acetylacetone).

Objective: To synthesize 2-acetyl-1,3-dimethylpyrrole.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid (as catalyst and solvent)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.24 g, 10 mmol).

-

Add acetylacetone (e.g., 1.1 mL, 11 mmol, 1.1 equivalents).

-

Add glacial acetic acid (20 mL).

-

Rationale: Acetic acid serves as both the solvent and the acid catalyst. The acid protonates the carbonyl groups, activating them for nucleophilic attack, and facilitates the dehydration steps. A slight excess of the dicarbonyl component ensures the complete consumption of the limiting aminoketone.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicates a successful reaction.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Rationale: Neutralization quenches the reaction and ensures the product is in its neutral form for efficient extraction into an organic solvent.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Rationale: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure substituted pyrrole.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify its structure and molecular weight.

-

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting. It is classified as causing serious eye damage (H318) and may also cause skin and respiratory irritation.[1][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is a highly functional and synthetically useful building block. Its dual reactivity provides a direct entry into complex nitrogen-containing heterocycles, most notably substituted pyrroles via a Paal-Knorr type condensation. A thorough understanding of its properties, synthetic origins, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this versatile reagent in the pursuit of novel chemical entities.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - NL [thermofisher.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutan-2-one hydrochloride is a versatile bifunctional building block in organic synthesis, possessing both a primary amine and a ketone. This unique structural motif makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry and drug development.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2] This guide provides a comprehensive overview of the synthesis, characterization, safety, and applications of this compound, offering field-proven insights and detailed methodologies for researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [3] |

| Molecular Weight | 123.58 g/mol | [3] |

| CAS Number | 21419-24-9 or 92901-20-7 | [3] |

| Appearance | Solid | [4] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most common and logical approaches are the Gabriel synthesis and reductive amination.

Gabriel Synthesis: A Robust Method for Primary Amine Formation

The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines, avoiding the over-alkylation that can be problematic in direct amination with ammonia.[5] This method involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Causality Behind Experimental Choices: The use of potassium phthalimide as a surrogate for the ammonia anion (NH₂⁻) is a key aspect of this synthesis. The phthalimide group is a bulky protecting group that prevents multiple alkylations of the nitrogen atom. The subsequent hydrazinolysis is a milder method for deprotection compared to acidic hydrolysis, which may require harsh conditions.

A generalized workflow for the Gabriel synthesis of this compound.

Experimental Protocol (Representative):

Step 1: Synthesis of N-(2-oxobutyl)phthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add 4-chlorobutan-2-one to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-(2-oxobutyl)phthalimide.

Step 2: Synthesis of this compound

-

Suspend N-(2-oxobutyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[6] In the context of synthesizing 4-Aminobutan-2-one, this would typically involve the reaction of a suitable 1,4-dicarbonyl precursor with an ammonia source, followed by in-situ reduction of the resulting imine.

Causality Behind Experimental Choices: This method is often preferred for its efficiency as it can be performed as a one-pot reaction. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation because it is selective for the reduction of the imine in the presence of the ketone.[6]

A generalized workflow for the reductive amination synthesis of this compound.

Experimental Protocol (Representative):

-

Dissolve the 1,4-dicarbonyl precursor (e.g., acetylacetaldehyde or a protected form) and an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol.

-

Adjust the pH of the solution to a weakly acidic range (pH 5-6) to facilitate imine formation.

-

Add a solution of the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by GC-MS or LC-MS).

-

Quench the reaction by carefully adding an acid.

-

Remove the solvent under reduced pressure.

-

Work up the reaction mixture by partitioning between an organic solvent and an aqueous phase.

-

Isolate the free amine and subsequently treat with a solution of hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound. The spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.[1][7]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons. The chemical shifts and splitting patterns will be influenced by the adjacent functional groups.

-

~2.2 ppm (singlet, 3H): This signal corresponds to the methyl protons (CH₃) adjacent to the carbonyl group.

-

~3.0 ppm (triplet, 2H): These are the methylene protons (CH₂) adjacent to the carbonyl group.

-

~3.3 ppm (triplet, 2H): This signal represents the methylene protons (CH₂) adjacent to the ammonium group.

-

~8.0 ppm (broad singlet, 3H): This broad signal is characteristic of the ammonium protons (-NH₃⁺).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

~30 ppm: The methyl carbon (CH₃).

-

~38 ppm: The methylene carbon adjacent to the ammonium group (CH₂-NH₃⁺).

-

~45 ppm: The methylene carbon adjacent to the carbonyl group (CH₂-C=O).

-

~208 ppm: The carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretching of the ammonium group (-NH₃⁺) |

| ~2950 | Medium | C-H stretching of the alkyl groups |

| ~1715 | Strong, Sharp | C=O stretching of the ketone |

| ~1600 | Medium | N-H bending of the ammonium group |

| ~1400 | Medium | C-H bending of the alkyl groups |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, under electrospray ionization (ESI), the molecular ion of the free base is typically observed.

Expected Mass Spectrum Data (ESI+):

-

[M+H]⁺: The protonated molecular ion of the free base (C₄H₉NO), with an expected m/z of approximately 88.07.

-

Fragmentation: Common fragmentation pathways for aminoketones include alpha-cleavage adjacent to the carbonyl group and the amino group.[10]

A logical workflow for the characterization of this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[11][12]

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[13][14] 4-Aminobutan-2-one can act as the amine component in this reaction, leading to the formation of N-substituted pyrroles.

Paal-Knorr synthesis of a substituted pyrrole using 4-Aminobutan-2-one.

Synthesis of Substituted Pyridines

The bifunctional nature of 4-Aminobutan-2-one allows for its participation in various condensation reactions to form substituted pyridines. For instance, it can be a component in Hantzsch-type pyridine syntheses or other related cyclization reactions.[15][16]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes serious eye damage (H318).[2]

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it under an inert atmosphere.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations. By understanding the synthetic routes and the rationale behind experimental choices, researchers can effectively utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. scienceopen.com [scienceopen.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. azooptics.com [azooptics.com]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to the Presumed Biological Activity of 4-Aminobutan-2-one Hydrochloride

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for investigating the biological mechanism of action of 4-Aminobutan-2-one hydrochloride. As of the latest literature review, there is no direct experimental evidence of its biological activity. The proposed mechanisms and experimental designs are based on its structural analogy to the neurotransmitter γ-aminobutyric acid (GABA) and are intended to guide future research.

Introduction

This compound is a small organic molecule featuring a primary amino group and a ketone, classifying it as a gamma-aminoketone.[1] While it is primarily documented as a reagent and intermediate in organic synthesis, its structural similarity to GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests a potential for interaction with components of the GABAergic system. This guide outlines a comprehensive, albeit theoretical, investigation into the plausible biological mechanisms of action of this compound, providing a roadmap for researchers to explore its potential as a modulator of GABAergic neurotransmission.

Our central hypothesis is that this compound may exert its biological effects through one or both of the following mechanisms:

-

Inhibition of GABA Transaminase (GABA-T): By acting as an inhibitor of the primary enzyme responsible for GABA degradation, it could lead to an increase in synaptic GABA levels.

-

Direct Interaction with GABA Receptors: It may act as an agonist or antagonist at ionotropic GABAA or metabotropic GABAB receptors, directly influencing neuronal excitability.

This guide will provide detailed, field-proven methodologies to systematically test these hypotheses, complete with the causality behind experimental choices and self-validating protocols.

Part 1: Investigating the Role of this compound as a GABA Transaminase Inhibitor

A logical first step in elucidating the biological activity of a GABA analogue is to assess its impact on GABA metabolism. GABA transaminase (GABA-T) is a key enzyme that catabolizes GABA, and its inhibition is a clinically validated strategy for increasing GABAergic tone.[2]

In Vitro GABA Transaminase Inhibition Assay

The foundational experiment is a direct enzymatic assay to determine if this compound can inhibit GABA-T activity. A common and reliable method is a coupled-enzyme assay that spectrophotometrically measures the product of the GABA-T reaction.

Experimental Protocol: Spectrophotometric GABA-T Inhibition Assay

-

Enzyme Source: Recombinant human GABA transaminase.

-

Assay Principle: This assay measures the reduction of NADP+ to NADPH by succinate semialdehyde dehydrogenase (SSADH), which is coupled to the transamination of GABA by GABA-T. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to GABA-T activity.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.6, with 1 mM 2-mercaptoethanol.

-

Substrates: α-ketoglutarate, GABA.

-

Coupling Enzyme: Succinate semialdehyde dehydrogenase (SSADH).

-

Cofactor: NADP+.

-

Test Compound: this compound dissolved in assay buffer.

-

Positive Control: Vigabatrin (a known irreversible inhibitor of GABA-T).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP+, and SSADH in a 96-well UV-transparent plate.

-

Add varying concentrations of this compound to the wells. Include wells with only buffer (negative control) and wells with Vigabatrin (positive control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

-

Initiate the reaction by adding GABA to all wells.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Causality of Experimental Choices: The use of a coupled-enzyme assay provides a continuous and sensitive measure of enzyme activity. Pre-incubation of the test compound with the enzyme is crucial to identify time-dependent or irreversible inhibitors.

Mechanism of Inhibition Studies

Should this compound demonstrate inhibitory activity, further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Kinetic Analysis of GABA-T Inhibition

-

Procedure:

-

Perform the GABA-T inhibition assay as described above.

-

Vary the concentration of one substrate (e.g., GABA) while keeping the other substrate (α-ketoglutarate) at a saturating concentration.

-

Repeat this for several fixed concentrations of this compound.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

-

Diagram: Investigating GABA-T Inhibition

Caption: Workflow for investigating GABA-T inhibition.

Part 2: Assessing Direct Interactions with GABA Receptors

The structural similarity of this compound to GABA also suggests the possibility of direct binding to GABA receptors. This can be investigated through radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).

Experimental Protocol: GABAA and GABAB Receptor Binding Assays

-

Receptor Source: Commercially available cell membranes expressing specific human recombinant GABAA (e.g., α1β2γ2) or GABAB receptors.

-

Radioligands:

-

For GABAA receptors: [3H]Muscimol (agonist site) or [3H]Flunitrazepam (benzodiazepine site).

-

For GABAB receptors: [3H]GABA or [3H]CGP54626 (antagonist).

-

-

Procedure:

-

Incubate the receptor membranes with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove unbound radioactivity.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

Causality of Experimental Choices: Using specific radioligands for different binding sites on the GABAA receptor allows for the characterization of the precise binding location of the test compound.

Functional Electrophysiology Assays

If binding is confirmed, the functional consequence of this interaction (i.e., whether the compound is an agonist, antagonist, or allosteric modulator) must be determined. Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing recombinant GABA receptors is a robust method for this.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Receptor Expression: Inject cRNA encoding the desired GABAA or GABAB receptor subunits into Xenopus laevis oocytes.

-

Recording:

-

After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.

-

-

Agonist Testing:

-

Apply increasing concentrations of this compound to the oocyte and measure the elicited current.

-

Compare the maximal response to that of GABA to determine if it is a full or partial agonist.

-

-

Antagonist Testing:

-

Apply a fixed concentration of GABA (e.g., the EC50) in the presence and absence of varying concentrations of this compound.

-

A rightward shift in the GABA concentration-response curve indicates competitive antagonism.

-

-

Allosteric Modulator Testing:

-

Apply a low concentration of GABA (e.g., the EC10) along with varying concentrations of this compound.

-

Potentiation of the GABA-evoked current suggests positive allosteric modulation.

-

Diagram: Investigating GABA Receptor Interaction

Caption: Workflow for investigating GABA receptor interaction.

Part 3: In Silico Modeling and Structure-Activity Relationship (SAR) Studies

In parallel with in vitro studies, computational modeling can provide valuable insights into the potential binding modes of this compound and guide the synthesis of more potent analogues.

Molecular Docking

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of GABA-T or the ligand-binding domains of GABA receptors.

Protocol: In Silico Molecular Docking

-

Target Preparation: Obtain the crystal structures of human GABA-T and relevant GABA receptor subtypes from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of 4-Aminobutan-2-one and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the target protein.

-

Analysis: Analyze the predicted binding poses, scoring functions, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding site.

Synthesis of Analogues and SAR

Based on the docking results and initial biological data, a focused library of this compound analogues can be synthesized to establish a structure-activity relationship (SAR). Modifications could include:

-

Altering the length of the carbon chain.

-

Introducing substituents on the amino or keto groups.

-

Constraining the molecule's conformation through cyclization.

These analogues would then be subjected to the same in vitro screening cascade to identify compounds with improved potency and selectivity.

Data Summary and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Endpoint | Value |

| GABA-T Inhibition | IC50 | [Insert Value] µM |

| GABAA Receptor Binding | Ki | [Insert Value] µM |

| GABAB Receptor Binding | Ki | [Insert Value] µM |

| GABAA Receptor Function | EC50/IC50 | [Insert Value] µM |

| GABAB Receptor Function | EC50/IC50 | [Insert Value] µM |

Conclusion

While this compound is currently recognized for its utility in chemical synthesis, its structural resemblance to GABA warrants a thorough investigation into its potential biological activities. The experimental framework detailed in this guide provides a scientifically rigorous and logical progression for elucidating its mechanism of action within the GABAergic system. By systematically evaluating its effects on GABA transaminase and GABA receptors, researchers can uncover novel pharmacological properties and potentially identify a new lead compound for the development of therapeutics targeting CNS disorders. This hypothetical exploration serves as a foundational blueprint for unlocking the biological potential of this intriguing molecule.

References

A Comprehensive Spectroscopic and Analytical Profile of 4-Aminobutan-2-one Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1] As a gamma-aminoketone, its unique structure serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and an in-depth analysis of the spectral features are presented to facilitate its identification, characterization, and application in a research setting.

Chemical and Physical Properties

This compound is the salt form of 4-Aminobutan-2-one, which enhances its stability and solubility.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | PubChem[2] |

| Molecular Weight | 123.58 g/mol | PubChem[2] |

| IUPAC Name | 4-aminobutan-2-one;hydrochloride | PubChem[2] |

| CAS Number | 92901-20-7 | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C in an inert atmosphere | Sigma-Aldrich[3] |

Spectroscopic Analysis Workflow

The structural elucidation of a small organic molecule like this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| Predicted values | |

| ~208 | C=O (Ketone) |

| ~45 | CH₂ adjacent to NH₃⁺ |

| ~38 | CH₂ adjacent to C=O |

| ~30 | CH₃ |

Note: Experimental data for ¹³C NMR of this compound is available but may require an account to view the full spectrum.[4] The provided table shows predicted values based on typical chemical shifts for similar functional groups.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials & Instrumentation:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)[4]

-

NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)[5]

-

Internal standard (e.g., TMS or TSP for D₂O)[5]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of the internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard acquisition parameters.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Predicted values | |

| ~3400-3000 (broad) | N-H stretching (primary ammonium salt)[6] |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (ketone)[7] |

| ~1600-1400 | N-H bending |

Note: The IR spectrum of the related compound 4-aminobutanal shows a -NH stretching band at 3422 cm⁻¹ and a C=O stretching band at 1734 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials & Instrumentation:

-

This compound sample

-

Potassium Bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): [5]

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum over a typical range of 4000-400 cm⁻¹.[5]

-

-

Data Processing: The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion Peaks:

-

The molecular weight of the free base (4-Aminobutan-2-one) is 87.12 g/mol .[9]

-

In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 88.07.[10][11]

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4-Aminobutan-2-one in a mass spectrometer.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 92901-20-7 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminobutan-2-one | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-Aminobutan-2-one Hydrochloride

This guide provides a comprehensive technical overview of the solubility and stability of 4-Aminobutan-2-one hydrochloride (CAS No. 92901-20-7), a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of specific experimental data in public literature, this document synthesizes established principles of aminoketone chemistry with detailed, field-proven methodologies to empower researchers in their handling, formulation, and analysis of this compound.

Introduction: The Significance of this compound

This compound is a gamma-aminoketone, a class of bifunctional molecules holding promise as versatile building blocks in organic synthesis and medicinal chemistry.[1] The presence of both a primary amine and a ketone functional group within the same molecule allows for a diverse range of chemical transformations. The hydrochloride salt form is typically employed to enhance the compound's crystallinity, stability, and often, its aqueous solubility, facilitating easier handling and storage compared to its free base form.[1][2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from ensuring the integrity of stock solutions to designing robust reaction conditions and developing stable pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClNO | [3] |

| Molecular Weight | 123.58 g/mol | [3] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Solubility Profile

Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of the polar amine and ketone groups allow for strong hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate the cation and anion of the salt. |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The high polarity of the hydrochloride salt is incompatible with non-polar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a reliable approach for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Stability Profile

The stability of this compound is a critical factor influencing its shelf-life and its suitability for various applications. As a gamma-aminoketone, it is susceptible to specific degradation pathways, particularly those influenced by pH.

pH-Dependent Stability

Aminoketones, particularly β-aminoketones, are known to be unstable under neutral to basic conditions, where they can undergo a retro-Michael (dealumination) reaction. While 4-Aminobutan-2-one is a gamma-aminoketone, the potential for base-catalyzed degradation should be considered. Conversely, the hydrochloride salt is expected to be stable in acidic conditions due to the protonation of the amine group, which prevents it from participating in degradation reactions.

Proposed Degradation Pathway (Hypothetical):

Under basic conditions, the free amine can facilitate intramolecular reactions or intermolecular condensation. A potential degradation pathway could involve self-condensation or cyclization.

Caption: Proposed pH-dependent stability of 4-Aminobutan-2-one.

Forced Degradation Studies

To comprehensively assess the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential.[4][5][6][7] These studies involve subjecting the compound to stress conditions to accelerate its degradation.

Experimental Protocol for Forced Degradation:

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for acid and base hydrolysis): Neutralize the samples before HPLC analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[8][9][10]

Workflow for Method Development:

References

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. longdom.org [longdom.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. irjpms.com [irjpms.com]

- 10. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Aminobutan-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 4-Aminobutan-2-one hydrochloride (C₄H₁₀ClNO, MW: 123.58 g/mol ).[1] Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, this document moves beyond a standard operating procedure to deliver a foundational understanding of the material's anticipated thermal behavior. It outlines a robust, self-validating experimental protocol grounded in established standards and explains the scientific rationale behind key methodological choices. By integrating theoretical decomposition pathways with practical analytical guidance, this whitepaper serves as an essential resource for ensuring the accurate and reproducible characterization of the thermal stability and compositional integrity of this compound.

Introduction: Understanding the Analyte and the Technique

1.1. Profile of this compound

This compound is a small organic molecule featuring a ketone and a primary amine functional group, rendered as a salt through the addition of hydrochloric acid.[1][2] It is typically a solid at room temperature.[2] The presence of the hydrochloride salt form is critical, as it significantly influences the compound's thermal stability and decomposition pathway compared to its free base, 4-Aminobutan-2-one.[3] Understanding its thermal properties is paramount for applications in drug development, where stability during storage, formulation, and manufacturing processes is a critical quality attribute.

1.2. The Role of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For a substance like this compound, TGA provides invaluable data on:

-

Thermal Stability: Determining the temperature at which the compound begins to degrade.

-

Compositional Analysis: Quantifying the different components of the material, including volatiles and non-volatile residues.[6][7]

-

Decomposition Kinetics: Providing insights into the rate and mechanism of thermal breakdown.

The output from a TGA experiment is a thermogram, a plot of mass percentage versus temperature, from which quantitative and qualitative information can be derived.[4][7]

Theoretical Framework: Anticipated Thermal Decomposition Pathway

While specific experimental data for this compound is not widely published, a decomposition mechanism can be postulated based on the chemical structure and known behavior of similar amine hydrochlorides and aminoketones.

The thermal decomposition is expected to proceed in distinct stages:

-

Initial Decomposition (Dehydrochlorination): The amine hydrochloride moiety is the most probable initial point of thermal breakdown. Heat will likely provide the energy to break the ionic bond between the protonated amine and the chloride ion, leading to the liberation of hydrogen chloride (HCl) gas. This would result in the formation of the free base, 4-aminobutan-2-one.

-

Decomposition of the Organic Moiety: Following the loss of HCl, the remaining 4-aminobutan-2-one molecule will undergo further degradation. The decomposition of such aminoketones can be complex, potentially involving deamination (loss of NH₃), decarboxylation or decarbonylation, and cleavage of the carbon backbone, producing a variety of smaller volatile gaseous products (e.g., CO, CO₂, H₂O, nitrogen oxides).[8][9]

-

Formation of Residue: Depending on the atmosphere, a final, non-volatile carbonaceous residue (char) might remain at high temperatures, particularly under an inert atmosphere.

This proposed pathway provides a logical framework for interpreting the distinct mass loss steps observed in the TGA thermogram.

Logical Decomposition Flow

Caption: Proposed multi-step thermal decomposition pathway for this compound.

A Self-Validating Experimental Protocol

This protocol is designed in accordance with the principles of Good Laboratory Practice (GLP) and established TGA standards such as ASTM E1131 to ensure data integrity and reproducibility.[6][10]

Instrument and Material Preparation

-

Instrument Verification: Before analysis, ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., calcium oxalate for multi-step mass loss verification). This step is crucial for data trustworthiness.

-

Sample Handling: Use a small, representative sample of this compound (typically 5-10 mg). A smaller mass minimizes thermal lag and ensures uniform heating.[7] If the material is not a fine powder, gently grind it to ensure homogeneity. Store the compound under specified inert and dry conditions to prevent premature degradation or moisture absorption.[2]

-

Crucible Selection: Utilize an inert crucible, typically alumina or platinum. The choice of an open crucible is standard to allow evolved gases to escape freely.[11]

-

Atmosphere: Prepare high-purity nitrogen (or another inert gas like argon) and a source of clean, dry air or oxygen. The purge gas flow rate should be precisely controlled (e.g., 20-50 mL/min) to ensure a stable atmosphere and efficient removal of decomposition products.[11]

TGA Method Parameters: Causality and Choices

| Parameter | Recommended Value | Rationale and Justification |

| Initial Temperature | 25-30 °C | Starting at ambient temperature allows for the detection of any unbound solvent or moisture, which would appear as an initial mass loss step below ~120 °C.[11] |

| Final Temperature | 600 °C (Inert) / 800 °C (Oxidative) | This range ensures the capture of all major decomposition events. A higher final temperature in an oxidative atmosphere is used to ensure complete combustion of any carbonaceous residue. |

| Heating Rate | 10 °C/min | This rate provides an excellent balance between analytical speed and resolution. Slower rates (e.g., 5 °C/min) can better separate closely occurring thermal events, while faster rates (>20 °C/min) can decrease resolution and shift decomposition temperatures higher. |

| Purge Gas | Nitrogen (Run 1), Air (Run 2) | Run 1 (Nitrogen): An inert atmosphere is critical for assessing the inherent thermal stability of the compound without the influence of oxidation.[6] Run 2 (Air): An oxidative atmosphere provides information on the combustion properties and is crucial for determining ash content or observing oxidative decomposition pathways. |

| Data Acquisition | Mass, Temperature, Time | Continuous recording of these three parameters is fundamental to the technique. |

Experimental Workflow Diagram

Caption: Standardized workflow for the thermogravimetric analysis of a pharmaceutical compound.

Data Interpretation: From Curve to Conclusion

A proper interpretation requires analyzing both the TGA (mass loss) and the first derivative (DTG) curves. The DTG curve plots the rate of mass loss and shows peaks at the temperatures where mass loss is most rapid, helping to resolve overlapping events.[12][13]

Expected Thermogram Features

-

Initial Plateau: A flat region from the start temperature up to the onset of decomposition, indicating the sample is stable in this range.

-

Step 1 (Dehydrochlorination): A distinct mass loss step. The theoretical mass loss for HCl from C₄H₁₀ClNO is calculated as:

-

MW of HCl = 36.46 g/mol

-

MW of C₄H₁₀ClNO = 123.58 g/mol

-

Expected % Mass Loss = (36.46 / 123.58) * 100% ≈ 29.5% A measured mass loss close to this value would strongly support the dehydrochlorination hypothesis.

-

-

Step 2 (Organic Decomposition): A second, likely broader, mass loss step corresponding to the breakdown of the organic backbone. This step may be complex and show multiple features on the DTG curve.

-

Final Plateau: A final flat region indicating that all volatile components have been removed. Under nitrogen, this may be a non-zero value representing a char residue. In air, this should approach 0% mass if no inorganic fillers are present.

Tabulated Summary of Expected Quantitative Data

| Thermal Event | Onset Temperature (°C) | DTG Peak Temp (°C) | Expected Mass Loss (%) | Associated Process |

| Moisture/Solvent Loss | 30 - 120 | ~60 - 100 | Variable (ideally <1%) | Desolvation / Drying |

| Decomposition Step 1 | 150 - 250 | ~220 | ~29.5% | Loss of Hydrogen Chloride (HCl) |

| Decomposition Step 2 | 250 - 500 | Multiple peaks possible | ~70.5% | Decomposition of organic moiety |

| Final Residue (at 600°C) | N/A | N/A | < 2% (in N₂) | Carbonaceous Residue |

Note: The temperature ranges are predictive and must be confirmed by experimentation.

Trustworthiness: Addressing Potential Artifacts

Ensuring the integrity of TGA data involves recognizing and mitigating common experimental artifacts.[4][11]

-

Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, which can cause an apparent mass gain. This is corrected by running a blank (empty crucible) under the exact same conditions and subtracting it from the sample curve.[4][11]

-

Sample Ejection: Rapid gas evolution during decomposition can sometimes eject small particles of the sample from the crucible, causing a sudden, sharp mass loss. If this is observed, repeating the analysis with a smaller sample size or covering the crucible with a vented lid is recommended.[11]

-

Atmosphere Control: Leaks in the system can introduce oxygen into an inert atmosphere, leading to misleading results. Regular system checks and maintenance are essential.

Conclusion and Further Steps

This guide establishes a comprehensive methodology for the thermogravimetric analysis of this compound. The anticipated thermal behavior involves a multi-step decomposition, initiated by the loss of hydrogen chloride. The provided protocol, grounded in established standards, offers a reliable path to generating high-quality, reproducible data on the compound's thermal stability and composition.

For an unambiguous confirmation of the proposed decomposition pathway, it is highly recommended to couple the TGA instrument with an evolved gas analysis (EGA) technique, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). These hyphenated techniques would allow for the real-time identification of the gaseous products (like HCl) evolved at each decomposition step, providing definitive evidence to support the mechanistic interpretation.

References

- 1. This compound | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 92901-20-7 [sigmaaldrich.com]

- 3. 4-Aminobutan-2-one | C4H9NO | CID 15565026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 10. about.citiprogram.org [about.citiprogram.org]

- 11. mt.com [mt.com]

- 12. torontech.com [torontech.com]

- 13. echemi.com [echemi.com]

Potential biological activities of 4-Aminobutan-2-one hydrochloride

An In-Depth Technical Guide to the Potential Biological Activities of 4-Aminobutan-2-one Hydrochloride

Foreword: Charting a Course for a Novel GABAergic Agent

To the seasoned researcher, the exploration of a novel chemical entity is a journey into the unknown, guided by the compass of structural analogy and mechanistic hypothesis. This compound is one such entity. While not extensively characterized in the annals of pharmacology, its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA) presents a compelling starting point for investigation. This guide eschews a simple recitation of sparse existing data. Instead, it adopts the perspective of a senior application scientist, proposing a logical, data-driven framework for elucidating the potential biological activities of this compound. Our central hypothesis is that 4-aminobutan-2-one acts as an inactivator of GABA aminotransferase (GABA-T), a critical enzyme in GABA metabolism. By drawing parallels with established GABA-T inhibitors and outlining a rigorous, self-validating experimental workflow, this document serves as a comprehensive roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

The Central Hypothesis: A Structural Analogue with a Reactive Core

The therapeutic rationale for investigating this compound is anchored in its structural similarity to GABA. As the primary inhibitory neurotransmitter in the mammalian central nervous system, augmenting GABAergic tone is a validated strategy for treating a range of neurological disorders, most notably epilepsy.

A key regulator of GABA concentration in the synapse and surrounding glial cells is GABA aminotransferase (GABA-T), an enzyme that degrades GABA. The clinical success of vigabatrin, an irreversible inhibitor of GABA-T, provides a powerful precedent. Vigabatrin is, in essence, a "suicide" substrate; it is recognized by the enzyme, but its unique chemical structure leads to the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor, thereby irreversibly inactivating the enzyme.

We hypothesize that 4-aminobutan-2-one functions via a similar mechanism. Its aminobutanone backbone makes it a plausible substrate for GABA-T. The presence of a ketone at the 2-position, adjacent to the amine, introduces an electrophilic center that could be critical for covalent modification of the enzyme's active site machinery.

The proposed mechanism of action is visualized below: